molecular formula C14H20ClN3O3 B12993656 tert-Butyl (2-(2-amino-5-chlorobenzamido)ethyl)carbamate CAS No. 1263377-70-3

tert-Butyl (2-(2-amino-5-chlorobenzamido)ethyl)carbamate

Cat. No.: B12993656
CAS No.: 1263377-70-3
M. Wt: 313.78 g/mol
InChI Key: SBOVMIYXXJTYBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2-(2-amino-5-chlorobenzamido)ethyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which help in achieving high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-(2-amino-5-chlorobenzamido)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

tert-Butyl(2-(2-amino-5-chlorobenzamido)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl(2-(2-amino-5-chlorobenzamido)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(2-(2-amino-5-chlorobenzamido)ethyl)carbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1263377-70-3

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

IUPAC Name

tert-butyl N-[2-[(2-amino-5-chlorobenzoyl)amino]ethyl]carbamate

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(20)18-7-6-17-12(19)10-8-9(15)4-5-11(10)16/h4-5,8H,6-7,16H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

SBOVMIYXXJTYBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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